Isopropyl cyclopropanesulfonate
Description
Position of Sulfonate Esters within Modern Organic Synthesis
Sulfonate esters are a cornerstone of modern organic synthesis, primarily due to their exceptional ability to act as leaving groups in nucleophilic substitution and elimination reactions. The sulfonate group's strong electron-withdrawing nature makes the oxygen atom a poor nucleophile and the sulfur-oxygen bond stable, thus facilitating the departure of the sulfonate anion. This characteristic is fundamental to many synthetic transformations. masterorganicchemistry.comgoogle.com
The utility of sulfonate esters extends to their role as electrophilic partners in a variety of reactions. google.com Their synthesis is often straightforward, commonly achieved through the reaction of an alcohol with a sulfonyl chloride in the presence of a base. masterorganicchemistry.com The stability of sulfonate esters under many physiological conditions also makes them valuable in the design of prodrugs and other bioactive molecules. acs.org Recent advancements have focused on developing more environmentally benign and efficient methods for their synthesis, including the use of Lewis acid catalysts. mdpi.compsu.edu
Significance of Cyclopropane (B1198618) Derivatives in Organic Chemistry
The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique chemical and physical properties. chemicalbook.comresearchgate.net This inherent strain energy makes cyclopropane derivatives highly reactive and thus valuable as synthetic intermediates. chemicalbook.comresearchgate.net They can undergo a variety of ring-opening reactions, providing access to more complex molecular architectures. researchgate.net
In addition to their synthetic versatility, cyclopropane-containing compounds are of great interest to bioorganic and medicinal chemists. A wide array of natural and synthetic cyclopropanes exhibit a broad spectrum of biological activities, including enzyme inhibition and antimicrobial properties. researchgate.net The conformational rigidity of the cyclopropane ring is also exploited in the design of conformationally restricted peptides and other bioactive molecules. researchgate.net
Structural and Mechanistic Implications of the Isopropyl Moiety
The isopropyl group, a branched alkyl substituent, exerts significant steric and electronic effects on the reactivity of a molecule. researchgate.netfiveable.mersc.org Steric hindrance from the bulky isopropyl group can influence the regioselectivity and stereoselectivity of reactions. fiveable.me For instance, in nucleophilic substitution reactions, the branched nature of the isopropyl group can hinder the approach of a nucleophile, often slowing down SN2 reactions compared to less hindered primary alkyl groups. masterorganicchemistry.comfiveable.me
Electronically, the isopropyl group is considered to be weakly electron-donating through an inductive effect. This can influence the stability of adjacent carbocations or other reactive intermediates. stackexchange.com In the context of catalysis, the steric bulk of isopropyl groups on ligands can play a crucial role in the effectiveness of transition metal catalysts. youtube.com The interplay of these steric and electronic factors is a key consideration in understanding the chemical behavior of molecules containing an isopropyl moiety. researchgate.netrsc.org
Detailed Research Findings
While dedicated research focusing solely on isopropyl cyclopropanesulfonate is not abundant in publicly available literature, its reactivity has been explored in specific synthetic contexts. One notable example is its use as a reactant in the synthesis of more complex molecules.
A patent details the reaction of this compound with (S)-2-(benzyloxymethyl)oxirane. chemicalbook.com This reaction is facilitated by the use of a Lewis acid, specifically boron trifluoride etherate. chemicalbook.com The Lewis acid activates the epoxide ring, making it more susceptible to nucleophilic attack by the cyclopropanesulfonate. This reaction highlights the role of this compound as a carrier of the cyclopropanesulfonyl group, which is then transferred to another molecule.
The synthesis of cyclopropanesulfonate esters, in general, has been described through the reaction of dimethylsulfonium methylide with trans-2-phenylethenesulfonic acid esters. acs.org While this method is not specific to the isopropyl ester, it provides a potential synthetic route. Another general approach involves the reaction of a cyclopropanesulfonyl chloride with the corresponding alcohol. chemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12O3S | nih.gov |
| CAS Number | 146475-51-6 | nih.gov |
| Purity | 95.0% | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
propan-2-yl cyclopropanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-5(2)9-10(7,8)6-3-4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRMLHDJNYNCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways
Nucleophilic Substitution Reactions Involving the Cyclopropanesulfonate Group
The high reactivity of sulfonate esters, including isopropyl cyclopropanesulfonate, in nucleophilic substitution reactions stems from the stability of the sulfonate anion that is liberated during the reaction.
The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable on their own and less likely to re-initiate a reverse reaction. masterorganicchemistry.comchemeurope.com Sulfonate ions, such as cyclopropanesulfonate, are the conjugate bases of strong sulfonic acids. The negative charge on the sulfonate anion is significantly stabilized through resonance delocalization across the three oxygen atoms bonded to the sulfur atom. periodicchemistry.comyoutube.com
This high degree of stabilization makes the sulfonate anion a very weak base and, consequently, an excellent leaving group. libretexts.org The leaving group ability of sulfonates is comparable to, and often greater than, that of halide ions. This can be illustrated by comparing the acidity (pKa) of the conjugate acids of common leaving groups. A lower pKa value for the conjugate acid corresponds to a weaker conjugate base and a better leaving group.
| Leaving Group (X⁻) | Conjugate Acid (HX) | Approximate pKa | Leaving Group Ability |
|---|---|---|---|
| I⁻ (Iodide) | HI | -10 | Excellent |
| Br⁻ (Bromide) | HBr | -9 | Excellent |
| CH₃SO₃⁻ (Mesylate) | CH₃SO₃H | -1.9 | Excellent |
| CH₃C₆H₄SO₃⁻ (Tosylate) | CH₃C₆H₄SO₃H | -2.8 libretexts.org | Excellent |
| Cl⁻ (Chloride) | HCl | -7 | Good |
| H₂O (Water) | H₃O⁺ | -1.7 | Good |
| F⁻ (Fluoride) | HF | 3.2 | Poor |
| HO⁻ (Hydroxide) | H₂O | 15.7 | Very Poor |
Data compiled from various sources. masterorganicchemistry.comlibretexts.org
This compound possesses a secondary alkyl structure, which is a borderline case for nucleophilic substitution mechanisms. It can react via either a bimolecular (S_N2) or a unimolecular (S_N1) pathway, with the operative mechanism being highly dependent on the reaction conditions. masterorganicchemistry.com
S_N2 Mechanism: This pathway is favored by strong, relatively non-basic nucleophiles and polar aprotic solvents (e.g., acetone (B3395972), DMSO). The reaction is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the cyclopropanesulfonate group departs. The kinetics are second-order, depending on the concentration of both the substrate and the nucleophile.
Rate = k[this compound][Nucleophile]
S_N1 Mechanism: This pathway is favored by weak nucleophiles (often the solvent itself, in a process called solvolysis) and polar protic solvents (e.g., water, ethanol). cdnsciencepub.com It is a two-step mechanism involving the initial, rate-determining departure of the leaving group to form a secondary isopropyl carbocation. This intermediate is then rapidly attacked by the nucleophile. The kinetics are first-order, depending only on the concentration of the substrate.
Rate = k[this compound]
Kinetic studies on analogous secondary sulfonate esters, such as isopropyl benzenesulfonates and isopropyl fluorosulphate, confirm this mechanistic duality. The solvolysis of isopropyl fluorosulphate, for instance, shows a significant contribution from a unimolecular ionization (S_N1) mechanism. rsc.org Furthermore, the ratio of solvolysis rates between isopropyl and methyl benzenesulfonates increases in less nucleophilic, but still ionizing, solvents, indicating a shift towards the S_N1 mechanism for the secondary isopropyl system. cdnsciencepub.com
For secondary substrates like this compound, nucleophilic substitution reactions are often in competition with elimination reactions (see section 3.2). The outcome is largely determined by the nature of the attacking species: specifically, its relative strength as a nucleophile versus its strength as a base. libretexts.org
Strong Nucleophiles/Weak Bases: Species like halide ions (I⁻, Br⁻), azide (B81097) (N₃⁻), and cyanide (CN⁻) will primarily result in S_N2 substitution products.
Strong Bases/Strong Nucleophiles: Reagents like hydroxide (B78521) (OH⁻) and alkoxides (RO⁻) can act as both nucleophiles and bases, leading to a mixture of S_N2 and E2 products. For secondary substrates, elimination is often the major pathway. masterorganicchemistry.com For example, the reaction of isopropyl bromide with sodium hydroxide yields 79% elimination product and only 21% substitution product. masterorganicchemistry.com A similar ratio would be expected for this compound.
Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (t-BuO⁻), are poor nucleophiles due to steric hindrance. They strongly favor elimination (E2) over substitution. youtube.comlibretexts.org Studies on secondary alkyl sulfonates show that reaction with potassium t-butoxide in DMSO yields almost exclusively elimination products. masterorganicchemistry.com
| Nucleophile/Base | Characteristics | Expected Major Pathway for this compound | Major Product(s) |
|---|---|---|---|
| NaI in Acetone | Strong Nucleophile, Weak Base | S_N2 | 2-Iodopropane |
| NaN₃ in DMF | Strong Nucleophile, Weak Base | S_N2 | 2-Azidopropane |
| CH₃OH (Methanol) | Weak Nucleophile, Weak Base | S_N1 / E1 | 2-Methoxypropane, Propene |
| NaOCH₂CH₃ in Ethanol (B145695) | Strong Nucleophile, Strong Base | E2 (major), S_N2 (minor) | Propene, 2-Ethoxypropane |
| KOC(CH₃)₃ (Potassium t-butoxide) | Weak Nucleophile, Strong Bulky Base | E2 | Propene |
Product distribution is based on established principles for secondary substrates. libretexts.orgmasterorganicchemistry.com
Elimination Reactions Initiated by the Cyclopropanesulfonate Moiety
When this compound is treated with a base, it can undergo a β-elimination reaction to form propene. This involves the removal of a proton from a β-carbon (a carbon adjacent to the one bearing the leaving group) and the departure of the cyclopropanesulfonate group.
Regioselectivity: This refers to the preference for forming a double bond at one position over another when multiple β-hydrogens are available. In the case of this compound, both β-carbons are part of methyl groups and are chemically equivalent. Therefore, only one constitutional isomer, propene, can be formed, and regioselectivity is not a factor.
Stereoselectivity: This refers to the preference for forming one stereoisomer (e.g., E or Z alkene) over another. Since the product, propene, has two identical substituents (hydrogens) on one of its sp² carbons, it cannot exist as E/Z isomers. Thus, stereoselectivity is also not applicable to the elimination of this specific substrate.
However, the principles of stereoselectivity are crucial for understanding the underlying mechanisms. In an E2 reaction, the mechanism is stereospecific, requiring a specific spatial arrangement—anti-periplanar—where the β-hydrogen and the leaving group are in the same plane and oriented at a 180° dihedral angle. chemistrysteps.comchemistrysteps.comyoutube.com In contrast, E1 reactions are stereoselective, proceeding through a planar carbocation intermediate and typically favoring the formation of the more thermodynamically stable alkene (usually the E-isomer). youtube.com
Similar to substitution, elimination reactions can proceed through two primary mechanistic pathways: E2 and E1.
E2 Mechanism: The bimolecular elimination (E2) is a single, concerted step where the base removes a β-proton simultaneously as the C-H bond breaks, the C=C π-bond forms, and the C-O bond to the leaving group cleaves. This pathway is favored by strong bases. The reaction rate is second-order, dependent on the concentration of both the substrate and the base.
Rate = k[this compound][Base]
E1 Mechanism: The unimolecular elimination (E1) is a two-step process that competes with the S_N1 reaction. The first step, which is the rate-determining step, is the formation of the carbocation intermediate. In the second step, a weak base (often the solvent) removes a β-proton to form the alkene. This pathway is favored by weak bases and polar protic solvents, particularly at higher temperatures.
Rate = k[this compound]
For this compound, treatment with a strong base like an alkoxide will result in a rapid E2 elimination. masterorganicchemistry.com Conversely, heating the compound in a polar protic solvent like ethanol would lead to a mixture of S_N1 and E1 products.
Transformations Involving the Cyclopropane (B1198618) Ring System
The high ring strain of the cyclopropane moiety in this compound is a key driver for its reactivity. Reactions that lead to the opening of this ring are often energetically favorable as they relieve this strain.
Ring-opening reactions of cyclopropyl (B3062369) sulfonates, analogous to this compound, are well-documented and typically proceed through cationic intermediates. The sulfonate group, being an excellent leaving group, facilitates the cleavage of the C-O bond, which can be concerted with the opening of the cyclopropane ring.
Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the oxygen atom of the sulfonate group can be protonated or coordinated, enhancing its leaving group ability. This is often followed by a concerted ionization and ring-opening of the cyclopropane ring to form a more stable allylic cation. This process, known as a cyclopropyl-allyl rearrangement, is a concerted 2π-electrocyclic ring opening. acs.org The resulting allylic cation can then be trapped by various nucleophiles present in the reaction medium. For instance, solvolysis in an alcohol would lead to the formation of an allyl ether. The regioselectivity of the nucleophilic attack on the allylic cation is influenced by steric and electronic factors of the substituents on the cyclopropane ring.
Palladium-Catalyzed Ring Opening: Transition metals, particularly palladium(0) complexes, can catalyze the ring-opening of cyclopropyl sulfonates. For example, 1-(1'-cycloalkenyl)cyclopropyl tosylates have been shown to undergo palladium-catalyzed ring-opening to furnish substituted 1,3-dienes. acs.orgresearchgate.net This suggests that this compound could potentially undergo similar transformations in the presence of a suitable palladium catalyst and a nucleophile or a coupling partner. The reaction likely proceeds through an oxidative addition of the palladium(0) into the C-C bond of the cyclopropane ring, followed by further transformations.
The table below summarizes representative ring-opening reactions of cyclopropyl sulfonates, which serve as models for the expected reactivity of this compound.
| Catalyst/Reagent | Substrate Analogue | Product Type | Reference |
| Acid (e.g., H⁺) | Cyclopropyl Tosylate | Allylic Alcohol/Ether | acs.org |
| Pd(0) catalyst | 1-(1'-Cycloalkenyl)cyclopropyl Tosylate | 1,3-Dienylamine | acs.orgresearchgate.net |
| MgBr₂ | Cyclopropyl Bromide (analogous reactivity) | Allylic Bromide | acs.org |
While the strained double bonds of cyclopropenes readily participate in cycloaddition reactions, the C-C single bonds of the cyclopropane ring in saturated derivatives like this compound are generally not reactive as components in conventional cycloadditions (e.g., Diels-Alder or 1,3-dipolar cycloadditions). These reactions typically require the involvement of π-electron systems. libretexts.orgmdpi.com
However, the term "cycloaddition" can be used in a broader sense to describe reactions where a ring is formed. In the context of this compound, its derivatives could potentially undergo intramolecular reactions that result in the formation of a new ring system following an initial ring-opening. For example, if the isopropyl group were replaced by a substituent containing a nucleophilic moiety, a ring-opening/cyclization cascade could be envisioned.
Currently, there is a lack of specific literature detailing the participation of the intact cyclopropane ring of cyclopropanesulfonate esters directly in intermolecular cycloaddition reactions. The synthetic utility in this area remains to be explored.
Radical and Organometallic Reactions of this compound
Beyond polar reactions, the cyclopropane ring can also be involved in transformations proceeding through radical or organometallic intermediates.
Radical Reactions: The high ring strain of cyclopropanes makes them susceptible to ring-opening via radical intermediates. While specific studies on this compound are scarce, the general reactivity of cyclopropane derivatives suggests that a radical initiator could induce homolytic cleavage of a C-C bond. beilstein-journals.orgnih.gov For instance, the formation of a radical at a carbon atom adjacent to the cyclopropane ring can lead to rapid ring opening to form a more stable homoallylic radical. Such a process could be initiated by common radical initiators like AIBN or through photoredox catalysis. The resulting radical could then participate in various radical-mediated transformations, such as additions to alkenes or trapping by radical scavengers.
The table below outlines general radical-mediated ring-opening reactions of different cyclopropane derivatives, which can be extrapolated to predict the potential reactivity of this compound.
| Radical Source | Cyclopropane Derivative | Intermediate Radical | Subsequent Reaction | Reference |
| Mn(OAc)₃ | Methylenecyclopropane | Benzyl Radical | Intramolecular Cyclization | nih.gov |
| RF-X (X=Br, I) | Methylenecyclopropane | Homoallylic Radical | Halogenation | nih.gov |
| Ag(II) | Cyclopropanol (B106826) | Alkyl Radical | Fluorination | beilstein-journals.org |
Organometallic Reactions: The sulfonate moiety in this compound can function as a leaving group in organometallic cross-coupling reactions. pitt.eduwikipedia.orgyoutube.comresearchgate.net This would involve the reaction with an organometallic reagent (e.g., Grignard reagents, organocuprates, or organoboron compounds) in the presence of a suitable transition metal catalyst, typically palladium or nickel. researchgate.netcem.com In such reactions, the cyclopropyl group would be transferred to the coupling partner, resulting in the formation of a new C-C bond and displacement of the isopropyl sulfonate group.
Alternatively, organometallic reagents can act as nucleophiles in SN2-type reactions, attacking the carbon atom bearing the sulfonate group. However, with a cyclopropyl substrate, this direct displacement might be less favorable than a pathway involving ring-opening, especially under conditions that favor the formation of cationic intermediates.
The reactivity of cyclopropanesulfonyl chloride with organometallic reagents is known, and it is plausible that the corresponding esters would exhibit related reactivity patterns, either through direct coupling or via ring-opening pathways.
| Organometallic Reagent | Catalyst | Reaction Type | Product |
| R-MgX (Grignard) | Pd or Ni | Cross-coupling | R-cyclopropane |
| R₂CuLi (Gilman) | - | Nucleophilic substitution/ring-opening | Varies |
| R-B(OH)₂ (Boronic Acid) | Pd | Suzuki Coupling | R-cyclopropane |
Mechanistic Elucidation Through Advanced Spectroscopic and Kinetic Investigations
Detailed Reaction Mechanism Studies via Spectroscopic Methods (e.g., NMR, IR, MS)
Spectroscopic methods are instrumental in elucidating the structural transformations that isopropyl cyclopropanesulfonate undergoes during chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable insights into the reaction mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for tracking the progress of reactions involving this compound. In a typical ¹H NMR spectrum of a cyclopropanesulfonate ester, the protons on the cyclopropyl (B3062369) ring exhibit characteristic chemical shifts. For instance, in a related compound, 2-phenylquinolin-3-yl cyclopropanesulfonate, the methine proton of the cyclopropyl group appears as a multiplet, while the methylene (B1212753) protons also show distinct signals. rsc.org These signals can be monitored over the course of a reaction to observe the disappearance of the starting material and the appearance of product peaks. Changes in chemical shifts and coupling constants can provide evidence for the formation of intermediates and the final products.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the reactants, intermediates, and products. The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group of this compound give rise to characteristic absorption bands in the IR spectrum. The disappearance or shift of these bands, along with the appearance of new bands corresponding to the functional groups of the products, allows for the monitoring of the reaction progress.
Mass Spectrometry (MS): Mass spectrometry is a critical technique for the identification of reaction products and intermediates by determining their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the species present in a reaction mixture. rsc.org In studies of sulfonate esters, MS has been used to confirm the molecular weight of the final products and any detectable intermediates. nih.gov
A hypothetical reaction of this compound could be monitored using these techniques as summarized in the table below.
| Spectroscopic Technique | Expected Observations for this compound | Changes Indicating Product Formation (Hypothetical) |
|---|---|---|
| ¹H NMR | Characteristic signals for cyclopropyl protons and isopropyl protons. | Disappearance of starting material signals and appearance of new signals corresponding to the product structure. |
| ¹³C NMR | Distinct signals for the carbons of the cyclopropyl and isopropyl groups. | Shift in carbon signals, indicating a change in the chemical environment. |
| IR | Strong S=O stretching bands characteristic of a sulfonate ester. | Disappearance of S=O bands and appearance of new bands (e.g., C=C, O-H) depending on the reaction. |
| MS | Molecular ion peak corresponding to the mass of this compound. | Appearance of a new molecular ion peak corresponding to the mass of the product. |
Identification and Characterization of Reaction Intermediates
The identification and characterization of transient intermediates are paramount to a complete understanding of a reaction mechanism. In reactions involving sulfonate esters and cyclopropane (B1198618) rings, several types of intermediates have been proposed and, in some cases, observed.
The hydrolysis of sulfonate esters, for example, has been a subject of debate, with evidence suggesting both stepwise and concerted mechanisms. nih.govrsc.org In a stepwise mechanism, a pentacoordinate sulfurane intermediate is proposed. nih.gov Computational studies have been employed to investigate the stability of such intermediates. nih.gov While for some sulfonate esters, a thermodynamically stable intermediate has not been found computationally, for others, kinetic and computational evidence supports the existence of a pentavalent intermediate. nih.govrsc.org
Reactions involving the cyclopropyl group can proceed through unique intermediates due to the inherent ring strain. For instance, nucleophilic substitution at a quaternary carbon stereocenter of cyclopropyl carbinol derivatives has been proposed to proceed through a bicyclobutonium intermediate. researchgate.net In other cases, the formation of a cyclopropylcarbinyl cation intermediate has been suggested. researchgate.netresearchgate.net The involvement of such intermediates can lead to ring-opening or rearrangement products. In some cycloaddition reactions, the possibility of zwitterionic intermediates has been considered, although computational studies in certain systems have favored a concerted mechanism. nih.gov
Kinetic and Thermodynamic Profiling of Chemical Transformations
Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products. A detailed study on the formation and solvolysis of sulfonate esters has provided valuable kinetic and thermodynamic constants. enovatia.com The rates of sulfonate ester formation are dependent on the concentrations of the sulfonate anion and the protonated alcohol. enovatia.comacs.orgresearchgate.net The presence of water can significantly reduce the rate of ester formation due to competition for protons and by providing a faster hydrolytic pathway for the ester's degradation. enovatia.comresearchgate.net
The hydrolysis of sulfonate esters has also been kinetically profiled. For the alkaline hydrolysis of aryl benzenesulfonates, a break in the Brønsted correlation was observed, suggesting a change in the rate-determining step of a two-step mechanism involving a pentavalent intermediate. rsc.org
Below is a table summarizing hypothetical kinetic data for a reaction involving this compound, based on general findings for sulfonate esters.
| Reaction Parameter | Hypothetical Value | Significance |
|---|---|---|
| Forward Rate Constant (k₁) | Dependent on reactant concentrations and temperature. | Determines the speed of the forward reaction. |
| Reverse Rate Constant (k₋₁) | Dependent on product concentrations and temperature. | Determines the speed of the reverse reaction. |
| Activation Energy (Ea) | Can be determined from temperature-dependent rate studies. | Represents the energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | Can be calculated from thermodynamic data. | Indicates whether the reaction is exothermic or endothermic. |
| Entropy of Reaction (ΔS) | Can be calculated from thermodynamic data. | Reflects the change in disorder of the system during the reaction. |
Stereochemical Outcomes and Diastereocontrol in this compound Reactions
The stereochemical outcome of reactions involving chiral molecules is a critical aspect of their study. For reactions at a chiral center, such as nucleophilic substitution, the mechanism dictates the stereochemistry of the product. An Sₙ2 reaction proceeds with an inversion of configuration at the chiral center, as the nucleophile attacks from the side opposite to the leaving group. libretexts.orglibretexts.org In contrast, an Sₙ1 reaction, which proceeds through a planar carbocation intermediate, typically leads to a racemic mixture of products. libretexts.org
In the context of cyclopropane chemistry, the rigidity of the ring can be exploited to achieve high levels of diastereocontrol in reactions on adjacent functionalities. acs.org For example, directed diastereoselective cyclopropanation and epoxidation of alkenyl cyclopropyl carbinol derivatives have been reported to furnish products as a single diastereomer. acs.org The stereoselectivity of cyclopropanation reactions is often dependent on the stereochemistry of the starting olefin. nih.gov However, methods for diastereodivergent synthesis are also being developed to access different stereoisomers of cyclopropane derivatives. rsc.org
In reactions where this compound acts as a precursor, the stereochemistry of the cyclopropane ring can be transferred to the product. For instance, in nucleophilic substitution reactions on cyclopropyl systems, the stereochemical outcome can be highly dependent on the nature of the substrate and the reaction conditions, with possibilities of both retention and inversion of configuration. researchgate.net
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For isopropyl cyclopropanesulfonate, these methods can provide a detailed picture of its three-dimensional structure, electron distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure and reactivity of molecules. By applying DFT to this compound, various electronic properties that govern its chemical behavior can be calculated. These properties are derived from the optimized molecular geometry and the resulting electron density distribution.
Key reactivity descriptors that would be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for nucleophilic and electrophilic attack.
Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital analysis) can help identify reactive centers. For instance, the electrophilicity of the sulfur atom and the carbon atoms of the isopropyl and cyclopropyl (B3062369) groups can be quantified.
These calculations would provide a quantitative basis for predicting the regioselectivity and stereoselectivity of reactions involving this compound.
Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G Results)*
| Property | Value | Interpretation |
| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule. |
Ab Initio and Semi-Empirical Methods for Mechanistic Insights
Ab initio and semi-empirical methods are also valuable tools for studying reaction mechanisms. Ab initio methods, such as Hartree-Fock and Møller-Plesset perturbation theory, are based on first principles and can provide highly accurate results, though they are computationally demanding. researchgate.net Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster but potentially less accurate. rsc.org
For this compound, these methods could be used to:
Map Reaction Pathways: By calculating the energies of reactants, transition states, and products, a detailed reaction profile for processes like nucleophilic substitution at the sulfur atom or reactions involving the cyclopropyl ring can be constructed.
Characterize Intermediates: The structures and stabilities of any intermediates that may form during a reaction can be determined.
Investigate Solvent Effects: By incorporating solvent models, the influence of the reaction medium on the mechanism and kinetics can be explored.
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations can provide a dynamic picture of chemical reactions, complementing the static information obtained from quantum chemical calculations. acs.orgacs.org An MD simulation of this compound in a solvent box would allow for the exploration of its conformational landscape and the simulation of its reactive encounters with other molecules.
Key applications of MD simulations in this context would include:
Solvation Structure: Understanding how solvent molecules arrange around the sulfonate group and the hydrocarbon moieties.
Conformational Analysis: Identifying the preferred conformations of the isopropyl and cyclopropanesulfonate groups and the energy barriers between them.
Reaction Dynamics: Simulating the trajectory of a reaction, such as the approach of a nucleophile to the sulfur atom, to gain insights into the dynamic factors that influence the reaction outcome.
Exploration of Potential Energy Surfaces and Transition States
A key aspect of understanding a chemical reaction is the characterization of its potential energy surface (PES). The PES is a mathematical landscape that relates the energy of a system to the positions of its atoms. For reactions of this compound, computational methods can be used to map out the relevant regions of the PES.
This involves:
Locating Stationary Points: Identifying the energy minima corresponding to reactants, products, and intermediates, as well as the saddle points corresponding to transition states.
Transition State Theory: Using the properties of the transition state to calculate theoretical reaction rates.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.
For example, a computational study could explore the PES for the ring-opening of the cyclopropyl group under various conditions, identifying the transition state and the factors that influence the activation energy for this process. researchgate.net
Illustrative Data Table: Hypothetical Activation Energies for Reactions of this compound
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack at sulfur | DFT (B3LYP/6-311+G**) | 25.4 |
| Cyclopropane (B1198618) ring-opening | MP2/cc-pVTZ | 38.7 |
Computational Design of Novel this compound Transformations
Computational chemistry is not only a tool for understanding existing chemistry but also for designing new reactions and molecules. acs.org By applying computational screening and design principles, novel transformations involving this compound could be conceptualized.
This could involve:
Virtual Screening: Computationally evaluating the reactivity of this compound with a library of potential reactants to identify promising new reactions.
Catalyst Design: Designing catalysts that can selectively activate specific bonds in the molecule, for example, to promote novel C-H functionalization or ring-opening reactions.
Predicting Reaction Outcomes: Using computational models to predict the products and yields of hypothetical reactions before they are attempted in the laboratory, thus guiding experimental efforts.
For instance, computational methods could be used to design a transition metal catalyst that facilitates the cross-coupling of the cyclopropyl group with an aromatic partner, a transformation that would be challenging to achieve through traditional methods.
Research Applications of Isopropyl Cyclopropanesulfonate in Advanced Organic Synthesis
Strategic Use as a Key Intermediate in Multi-Step Syntheses
In the architecture of multi-step synthesis, a key intermediate is a compound that serves as a crucial stepping stone in a longer reaction sequence. Isopropyl cyclopropanesulfonate and its direct precursor, cyclopropanesulfonyl chloride, function effectively in this capacity. They allow for the introduction of the cyclopropanesulfonyl moiety into a developing molecular structure, which can be critical for achieving the desired final product.
Research has demonstrated the use of cyclopropanesulfonyl chloride in the synthesis of novel therapeutic agents. For instance, it is employed as a reactant in the creation of new beta-lactamase inhibitors, which are compounds designed to combat antibiotic resistance google.com. In a documented synthesis, cyclopropanesulfonyl chloride is reacted with a complex amine intermediate to yield a sulfonamide-containing product, highlighting its role in the final stages of constructing a potential pharmaceutical google.com. Similarly, the precursor is used in the multi-step synthesis of small-molecule modulators for the histamine (B1213489) H1 receptor vu.nl. These synthetic routes often involve the reaction of cyclopropanesulfonyl chloride with various amines to form more complex sulfonamides, which are pivotal intermediates for further chemical modification .
The general strategy involves using the highly reactive cyclopropanesulfonyl chloride to form a stable sulfonamide or sulfonate ester linkage, thereby incorporating the unique cyclopropyl (B3062369) group into the molecule. This strategic incorporation is often a key step in building the core structure of the target compound.
Employment as a Versatile Activating Group in Organic Transformations
The term "activating group" refers to a functional group that modifies the reactivity of a molecule to facilitate a specific chemical transformation. This compound functions as a versatile activating group in two primary ways: by serving as an effective leaving group and by increasing the electrophilicity of the cyclopropane (B1198618) ring.
Excellent Leaving Group: Sulfonate esters are widely recognized as excellent leaving groups in nucleophilic substitution reactions, analogous to halides like tosylates and mesylates. The cyclopropanesulfonate anion is stabilized by resonance, making it readily displaced by a nucleophile. This "activates" the carbon atom to which it is attached, making it susceptible to nucleophilic attack.
Activation of the Cyclopropane Ring: The sulfonyl group is strongly electron-withdrawing. This property induces a significant dipole moment and enhances the electrophilic character of the adjacent cyclopropane ring carbons d-nb.infonih.gov. The inherent ring strain of the cyclopropane ring, combined with this electronic activation, makes the ring susceptible to nucleophilic attack that can lead to ring-opening reactions d-nb.infonih.gov. This reactivity transforms the cyclopropane unit itself into a reactive site for constructing more complex structures. A patent describes the reaction of butyl cyclopropanesulfonate with n-butyllithium and iodomethane, where the sulfonate group facilitates the reaction at the cyclopropane ring epo.orggoogleapis.com.
| Mode of Activation | Description | Type of Transformation Facilitated |
|---|---|---|
| As a Leaving Group | The cyclopropanesulfonate anion is a stable species, making it easily displaced in substitution reactions. | Nucleophilic Substitution (SN2) Reactions |
| Ring Activation | The electron-withdrawing sulfonyl group increases the electrophilicity of the cyclopropane ring carbons. | Nucleophilic Ring-Opening Reactions |
Precursor in the Research and Development of Complex Chemical Scaffolds
As a precursor, this compound provides a foundational structure—the cyclopropylsulfonyl group—that is elaborated upon to create a wide array of more complex chemical scaffolds. The unique steric and electronic properties of the cyclopropane ring are often sought after in drug design to enhance metabolic stability, improve binding affinity, or control molecular conformation.
The reactivity of this compound and its precursor has been harnessed to produce a variety of organic molecules, particularly within the domain of medicinal chemistry. The cyclopropanesulfonyl group is a feature in several classes of compounds being investigated for therapeutic applications.
Key examples include:
Beta-Lactamase Inhibitors: As previously mentioned, cyclopropanesulfonyl chloride is a key building block in the synthesis of novel beta-lactamase inhibitors, which are critical for overcoming bacterial resistance to antibiotics google.com.
Histamine H1 Receptor Modulators: The synthesis of these potential allergy or inflammation treatments has utilized cyclopropanesulfonyl chloride to introduce the desired functional group vu.nl.
Substituted Naphthyridines: In another example of synthetic utility, cyclopropanesulfonyl chloride has been used to synthesize substituted 4-aryl-1,4-dihydro-1,6-naphthyridines, a class of heterocyclic compounds with potential biological activity google.com.
| Precursor Compound | Target Molecule Class | Field of Application |
|---|---|---|
| Cyclopropanesulfonyl Chloride | Beta-Lactamase Inhibitors google.com | Pharmaceuticals (Antibiotics) |
| Cyclopropanesulfonyl Chloride | Histamine H1 Receptor Modulators vu.nl | Pharmaceuticals (Anti-inflammatory) |
| Cyclopropanesulfonyl Chloride | 4-Aryl-1,4-dihydro-1,6-naphthyridines google.com | Medicinal Chemistry (Heterocycles) |
Beyond pharmaceuticals, the unique properties of cyclopropanesulfonate derivatives have found potential applications in materials science. Specifically, they have been identified as components in the synthesis of specialized polymers for the microfabrication of semiconductor devices.
In a patent related to advanced photolithography, polymers containing cyclopropanesulfonate units are described as useful components for materials used in ArF laser immersion lithography google.com. The patent suggests that incorporating such structures can help tailor the properties of the resulting polymer, including its transparency, water repellency, acid lability, and hydrolyzability google.com. These properties are critical for the performance of photoresist and protective coating materials in the high-precision manufacturing of integrated circuits. In this context, a monomer containing the cyclopropanesulfonate moiety would serve as a key intermediate for the synthesis of the final high-performance polymer.
Future Research Directions and Emerging Paradigms for Isopropyl Cyclopropanesulfonate
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards environmentally benign processes necessitates the development of sustainable methods for synthesizing isopropyl cyclopropanesulfonate. Future research will likely focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.
Key Research Thrusts:
Alternative Solvents: Research into replacing hazardous solvents, such as N,N-dimethylformamide (DMF), with greener alternatives like acetone (B3395972) or bio-derived solvents is crucial. acs.org The use of recyclable ionic liquids that can act as both the solvent and a reagent is a promising avenue. organic-chemistry.orgnih.gov
Catalytic Systems: The development of novel, recyclable catalysts can reduce waste and improve reaction efficiency. This includes exploring enzymatic catalysis or earth-abundant metal catalysts to replace stoichiometric reagents.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. This involves designing reaction pathways that avoid protecting groups and minimize the formation of byproducts.
Design for Degradation: An important principle of green chemistry is designing chemical products that break down into harmless substances after their intended use. wordpress.com Future work could investigate the environmental fate of this compound and design derivatives with enhanced biodegradability.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Sulfonate Esters
| Feature | Conventional Methods | Green/Sustainable Methods |
|---|---|---|
| Solvents | Often rely on hazardous solvents like DMF and chlorinated hydrocarbons. acs.orgnih.gov | Utilize greener alternatives such as acetone, ionic liquids, or even aqueous conditions. acs.orgorganic-chemistry.org |
| Reagents | May use toxic and hazardous reagents like sulfonyl chlorides. nih.goveurjchem.com | Employ novel, less hazardous coupling reagents and catalytic systems. acs.orgacs.org |
| Waste | Can generate significant amounts of chemical waste. acs.org | Focus on minimizing waste through high atom economy and recyclable components. organic-chemistry.orgacs.org |
| Energy | May require harsh reaction conditions and significant energy input. | Often proceed under milder conditions, reducing energy consumption. organic-chemistry.orgnih.gov |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer powerful tools for activating molecules under mild conditions, opening up new reaction pathways that are often inaccessible through traditional thermal methods.
Photocatalysis: Visible-light photocatalysis has emerged as a robust strategy for generating radical species. acs.orgacs.org This approach could be applied to this compound to:
Generate Sulfonyl Radicals: Photo-induced processes can facilitate the formation of sulfonyl radicals from suitable precursors, which can then participate in a variety of carbon-sulfur bond-forming reactions. researchgate.net
Multicomponent Reactions: Photocatalysis enables multicomponent reactions where several molecules are combined in a single step, offering a highly efficient route to complex structures. nih.govresearchgate.net For instance, a photocatalytic approach could be developed to synthesize 1,2-sulfinate-sulfonate esters under mild conditions. acs.orgacs.org
Electrocatalysis: Electrochemical methods provide a reagent-free way to drive redox reactions. nih.gov For this compound, electrochemistry could be used for:
Anodic Oxidation: The electrochemical anodic oxidation of inorganic sulfites in the presence of isopropanol (B130326) could provide a direct and atom-economical route to the alkoxysulfonyl radical species needed for synthesis. researchgate.netnih.gov
Controlled Transformations: Electrocatalysis allows for precise control over reaction conditions by tuning the applied potential, which can lead to high selectivity for desired products. researchgate.net Research into the electrochemical synthesis of sulfonate esters from sulfonyl hydrazides has shown promise in generating either sulfinic or sulfonic esters by modifying the reaction current. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing (flow chemistry) offers significant advantages in terms of safety, scalability, and process control.
Benefits of Flow Chemistry:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive intermediates or exothermic reactions.
Improved Control: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities.
Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer duration, which is often more straightforward than scaling up batch reactors.
Telescoped Reactions: Flow chemistry facilitates the integration of multiple reaction steps into a single, continuous process, eliminating the need for intermediate purification and workup. mit.edu
Automated Synthesis: The development of automated platforms can accelerate the discovery and optimization of new reactions. An automated system could be designed to monitor the formation of this compound in real-time, allowing for rapid screening of reaction conditions to identify optimal parameters. researchgate.net
Unexplored Reactivity Patterns and Synthetic Applications
The unique structural combination of a strained cyclopropane (B1198618) ring and an electrophilic sulfonate ester in this compound suggests a rich and largely unexplored reactivity profile.
Potential Research Areas:
Ring-Opening Reactions: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions. Investigating reactions where the cyclopropane ring is opened by nucleophiles, potentially triggered by the sulfonate leaving group, could lead to novel linear sulfonated products.
Cycloaddition Reactions: Cyclopropane derivatives are known to participate in various cycloaddition reactions. Exploring the [3+2] cycloadditions of this compound with different unsaturated partners could provide access to complex five-membered ring systems.
Transition-Metal Catalyzed Cross-Coupling: The sulfonate group can act as a leaving group in cross-coupling reactions. Developing catalytic systems that enable the coupling of the cyclopropyl (B3062369) group with various partners would be a powerful tool for constructing complex molecules.
Medicinal Chemistry Scaffolds: Sulfonate esters are recognized as privileged structures in medicinal chemistry. researchgate.net The unique conformational constraints imposed by the cyclopropyl group could be exploited to design novel drug candidates with specific biological activities.
Expanding the Scope of Cyclopropanesulfonate Chemistry in Interdisciplinary Research
The distinct properties of this compound make it a candidate for applications beyond traditional organic synthesis, extending into materials science and chemical biology.
Interdisciplinary Opportunities:
Materials Science: Sulfonate esters have been investigated as photoacid generators (PAGs) in photolithography for the manufacturing of microelectronics. rsc.orgrsc.org The cyclopropyl moiety could influence the diffusion and acid-generating properties of such PAGs, potentially leading to materials with improved performance.
Chemical Biology: The cyclopropane ring can serve as a stable mimic of a double bond or other functional groups in biological systems. This compound could be used as a chemical probe to study enzyme mechanisms or as a building block for designing enzyme inhibitors.
Agrochemicals: The sulfonate ester moiety is present in various agrochemicals. eurjchem.com Research into the biological activity of this compound and its derivatives could lead to the development of new pesticides or herbicides with novel modes of action.
The convergence of these research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of scientific and technological areas. ucsb.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
